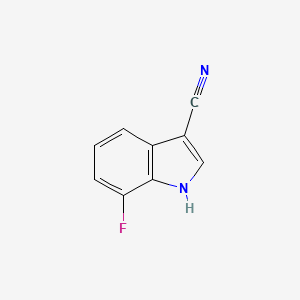

7-Fluoro-1H-indole-3-carbonitrile

Description

7-Fluoro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, which is known for its diverse biological activities and applications in various fields The indole nucleus is a significant heterocyclic system found in many natural products and synthetic drugs

Properties

IUPAC Name |

7-fluoro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2/c10-8-3-1-2-7-6(4-11)5-12-9(7)8/h1-3,5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKDDNNRUAJTKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697472 | |

| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043601-55-3 | |

| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1043601-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-1H-indole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-indole-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 7-fluoroindole and cyanogen bromide.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate.

Procedure: The 7-fluoroindole is reacted with cyanogen bromide in the presence of the base to form this compound. The reaction is typically conducted in an organic solvent such as dimethylformamide or tetrahydrofuran.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Electrophilic Substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.

Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.

Nucleophilic Addition: Reagents such as Grignard reagents and organolithium compounds are used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions include halogenated indoles, nitroindoles, sulfonated indoles, and various substituted indoles with different functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Fluoro-1H-indole-3-carbonitrile is primarily studied for its potential as a pharmaceutical agent. Its structural features allow it to interact with various biological targets, making it valuable in drug discovery:

- Anticancer Activity : Research indicates that derivatives of indole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that 7-fluoro derivatives may have similar effects .

- Antiviral Potential : Preliminary studies suggest that this compound may inhibit viral replication, particularly in influenza virus infections. The mechanism involves interference with viral proteins essential for replication .

Biological Studies

The compound's unique structure enhances its binding affinity to specific receptors and enzymes, which is crucial for understanding its biological activity:

- Mechanism of Action : The presence of fluorine and cyano groups increases the compound's lipophilicity and may enhance its ability to penetrate cell membranes, thereby improving its efficacy as a therapeutic agent .

Antitumor Activity

A notable case study evaluated the cytotoxic effects of 7-fluoro derivatives against H460 lung cancer cells. The study found that these compounds could effectively induce apoptosis through modulation of apoptotic pathways (PMC3082393) . This highlights the potential of this compound as a lead compound in developing new anticancer therapies.

Antiviral Studies

Emerging evidence supports the antiviral properties of indole derivatives, including 7-fluoro compounds. Research focused on their ability to inhibit viral replication mechanisms has shown promising results, particularly against RNA viruses like influenza .

Mechanism of Action

The mechanism of action of 7-Fluoro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, modulating their activity. The fluorine atom and cyano group enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

- 7-Fluoro-1H-indole-3-carboxaldehyde

- 7-Fluoro-1H-indole-3-carboxylic acid

- 7-Fluoro-1H-indole-3-methanol

Uniqueness

7-Fluoro-1H-indole-3-carbonitrile is unique due to the presence of both a fluorine atom and a cyano group, which confer distinct chemical properties and enhance its potential applications in various fields. The combination of these functional groups makes it a valuable compound for research and industrial purposes.

Biological Activity

7-Fluoro-1H-indole-3-carbonitrile is an indole derivative that has garnered attention for its diverse biological activities. Indole compounds are known for their broad spectrum of effects, including antiviral, anticancer, and anti-inflammatory properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by relevant data tables and case studies.

- Molecular Formula : CHFN

- Molecular Weight : 160.151 g/mol

- CAS Number : 1043601-55-3

The compound features a fluorine atom at the 7-position and a cyano group at the 3-position of the indole ring, which contribute to its biological activity.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit significant antiviral properties. For instance, studies on related compounds have shown efficacy against various viruses.

| Compound | Virus Tested | Result |

|---|---|---|

| 3-Indoleacetonitrile | SARS-CoV-2 | Inhibited viral replication in vitro and in vivo |

| 3-Indoleacetonitrile | Influenza A Virus | More potent than standard antiviral drugs like Arbidol |

The antiviral mechanism involves modulation of host cell signaling pathways and enhancement of interferon responses, which are crucial for antiviral defense .

Anticancer Activity

Indole derivatives are also being explored for their anticancer potential. The ability of these compounds to inhibit specific kinases involved in cancer cell signaling pathways is a key area of research.

| Study | Cancer Type | Effect |

|---|---|---|

| Zhao et al. (2021) | Various cancer cell lines | Induced apoptosis and inhibited proliferation |

The compound's interaction with cellular proteins can lead to the activation of apoptotic pathways and inhibition of tumor growth .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate immune responses.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can bind to various enzymes, inhibiting their activity.

- Receptor Interaction : It may interact with receptors involved in cell signaling, affecting downstream pathways.

- Gene Expression Modulation : Changes in gene expression profiles have been observed upon treatment with indole derivatives, indicating a potential role in transcriptional regulation .

Case Studies

Several studies have highlighted the biological efficacy of related indole compounds:

- Study on SARS-CoV-2 : A related compound, 3-Indoleacetonitrile, was shown to effectively inhibit SARS-CoV-2 by enhancing mitochondrial antiviral signaling (MAVS) protein levels and inhibiting autophagic flux .

- Influenza A Treatment : In vitro studies demonstrated that 3-Indoleacetonitrile exhibited superior antiviral activity compared to established drugs like Arbidol against Influenza A virus .

Q & A

Basic Research Question

- NMR : is pivotal for confirming fluorine position (δ ≈ -110 to -120 ppm for 7-fluoro vs. -90 ppm for 5-fluoro). coupling patterns (e.g., J ≈ 8–10 Hz) further validate substitution .

- MS : High-resolution ESI-MS distinguishes molecular ion [M+H] (theoretical m/z 175.04) from common impurities (e.g., defluorinated byproducts at m/z 157.03) .

- IR : Nitrile stretching (C≡N) at ~2200–2250 cm confirms functionalization; deviations suggest hydrogen bonding or conjugation effects .

Data contradictions (e.g., inconsistent shifts) require cross-validation with computational methods (DFT calculations for expected chemical shifts) .

How does fluorine substitution at the 7-position affect the electronic and steric properties of the indole scaffold?

Advanced Research Question

Fluorine’s electronegativity induces electron withdrawal, reducing electron density at the 3-position (nitrile site), as evidenced by Hammett constants (σ = 0.34). This polarizes the indole ring, enhancing reactivity toward electrophiles but complicating nucleophilic substitutions. Steric effects are minimal due to fluorine’s small atomic radius, but hyperconjugation (C–F → π) alters bond lengths (C3–C7 elongation by ~0.02 Å in X-ray structures) . Comparative studies with 5-fluoro analogs show distinct electronic profiles: 7-fluoro derivatives exhibit higher dipole moments (Δμ ≈ 0.5 D), influencing solubility and crystallinity .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- Storage : Store under inert gas (argon) at -20°C to prevent oxidation. Moisture-sensitive intermediates require desiccants .

- PPE : Nitrile gloves, lab coats, and safety goggles are mandatory. Use fume hoods to avoid inhalation of fine particles .

- Spills : Neutralize with inert absorbents (vermiculite) and dispose as hazardous waste. Avoid aqueous washes to prevent toxic HCN release .

- First Aid : For skin contact, wash with 10% ethanol/water; eye exposure requires 15-minute irrigation with saline .

How can researchers address low yields in the final step of this compound synthesis?

Advanced Research Question

Low yields often stem from:

Incomplete Cyanation : Optimize catalyst loading (e.g., 10 mol% CuI) and reaction time (12–18 hrs) .

Byproduct Formation : Introduce scavengers (molecular sieves for water) or switch solvents (DMF → DCE) to suppress hydrolysis .

Purification Losses : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) for polar impurities. Analytical TLC (R ≈ 0.4 in 1:3 EtOAc/hexane) guides fraction collection .

What strategies validate the biological relevance of this compound in drug discovery?

Advanced Research Question

- SAR Studies : Compare 7-fluoro with 5-fluoro/6-fluoro analogs in enzyme inhibition assays (e.g., kinase targets). Fluorine’s position impacts binding affinity; MD simulations reveal steric clashes in specific pockets .

- Metabolic Stability : Assess hepatic microsomal stability (t > 60 mins desirable). Fluorine reduces CYP450-mediated oxidation, enhancing half-life .

- Toxicity Profiling : Screen for genotoxicity (Ames test) and cardiotoxicity (hERG channel inhibition). Fluorinated indoles often show improved safety margins vs. non-fluorinated counterparts .

How do computational methods aid in predicting the reactivity of this compound?

Advanced Research Question

- DFT Calculations : Predict electrophilic aromatic substitution (EAS) sites using Fukui indices (f > 0.1 at C2/C4). Fluorine deactivates C3 but activates C5 for further functionalization .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO stabilizes nitrile group via dipole interactions) to optimize reaction conditions .

- Docking Studies : Identify binding poses in protein targets (e.g., serotonin receptors) using AutoDock Vina. Fluorine’s electrostatic potential enhances hydrophobic interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.